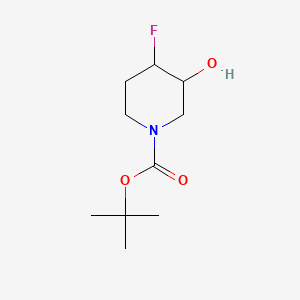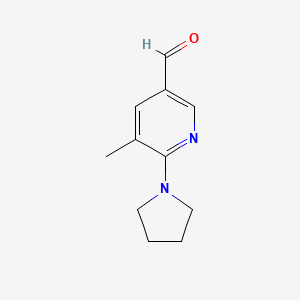
2-Bromo-3-cloro-5-fluoropiridina
Descripción general
Descripción
2-Bromo-3-chloro-5-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
Target of Action
2-Bromo-3-chloro-5-fluoropyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) . It’s primary targets are often proteins or enzymes involved in critical biochemical pathways .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This process involves the bromine and chlorine atoms in the compound, which are electron-withdrawing groups, making the compound more susceptible to attack by nucleophiles .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromo-3-chloro-5-fluoropyridine can vary depending on the specific targets and the biological system in which it is used. It has been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 2-Bromo-3-chloro-5-fluoropyridine’s action depend on its specific targets and the biological system in which it is used. For example, it has been used as a molecular scaffold for APIs such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloro-5-fluoropyridine can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its reactivity can be influenced by the solvent used, as it has low solubility in water but can dissolve in organic solvents like ethanol and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-bromo-3-fluoro-2-hydroxypyridine with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is then quenched with ice and neutralized with potassium carbonate, followed by extraction with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3-chloro-5-fluoropyridine may involve continuous flow processes to ensure higher yields and purity. The use of advanced halogenation techniques and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Halogen Exchange: The fluorine atom can be replaced by other halogens through halogen exchange reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions.
Halogen Exchange: Anhydrous potassium fluoride in polar solvents can facilitate the exchange of fluorine with other halogens.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the chlorine atom.
2-Chloro-3-fluoropyridine: Similar but lacks the bromine atom.
3-Bromo-5-chloropyridine: Similar but lacks the fluorine atom .
Uniqueness
2-Bromo-3-chloro-5-fluoropyridine is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens imparts distinct electronic and steric properties to the compound, making it a valuable intermediate in the synthesis of diverse organic molecules. The compound’s reactivity and selectivity in various chemical reactions are influenced by the synergistic effects of the halogen substituents .
Propiedades
IUPAC Name |
2-bromo-3-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCUOFUVPZPBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742642 | |
| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-94-9 | |
| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloro-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)


![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)
![5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B571894.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)





